Cas no 36081-66-0 (1-(2-Bromophenyl)-2-phenylethan-1-one)

1-(2-Bromophenyl)-2-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(2-bromophenyl)-2-phenyl-
- 1-(2-bromophenyl)-2-phenylEthanone
- 2\'-Bromo-2-phenylacetophenone
- 2'-Bromo-2-phenylacetophenone
- 2-Brom-desoxybenzoin
- 2-bromo-deoxybenzoin
- benzyl o-bromophenylketone
- o-Bromophenyl benzyl ketone
- AB90286
- Bromdesoxybenzoin
- DTXSID00506991
- CS-0451633
- AKOS010310603
- 36081-66-0
- BOFZOFCSIFMCEB-UHFFFAOYSA-N
- SCHEMBL3132603
- FT-0720868
- MFCD01861486
- 1-(2-Bromo-phenyl)-2-phenyl-ethanone
- 1-(2-BROMOPHENYL)-2-PHENYLETHAN-1-ONE
- 1-(2-Bromophenyl)-2-phenylethan-1-one
-
- MDL: MFCD01861486
- Inchi: InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
- InChI Key: BOFZOFCSIFMCEB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br
Computed Properties
- Exact Mass: 273.99900
- Monoisotopic Mass: 273.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3.9
Experimental Properties
- Melting Point: 53 °C
- PSA: 17.07000
- LogP: 3.87450
1-(2-Bromophenyl)-2-phenylethan-1-one Security Information
1-(2-Bromophenyl)-2-phenylethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(2-Bromophenyl)-2-phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB363786-1 g |
2'-Bromo-2-phenylacetophenone; 97% |
36081-66-0 | 1g |
€332.90 | 2022-03-02 | ||
Fluorochem | 203739-1g |
2'-Bromo-2-phenylacetophenone |
36081-66-0 | 97% | 1g |
£249.00 | 2022-03-01 | |
Advanced ChemBlocks | P38549-5G |
1-(2-Bromophenyl)-2-phenylethanone |
36081-66-0 | 95% | 5G |
$935 | 2023-09-16 | |
abcr | AB363786-2g |
2'-Bromo-2-phenylacetophenone, 97%; . |
36081-66-0 | 97% | 2g |
€748.70 | 2024-04-17 | |
abcr | AB363786-1g |
2'-Bromo-2-phenylacetophenone, 97%; . |
36081-66-0 | 97% | 1g |
€469.80 | 2024-04-17 | |
A2B Chem LLC | AF57621-2g |
1-(2-Bromophenyl)-2-phenylethanone |
36081-66-0 | 97% | 2g |
$516.00 | 2024-04-20 | |
Fluorochem | 203739-5g |
2'-Bromo-2-phenylacetophenone |
36081-66-0 | 97% | 5g |
£730.00 | 2022-03-01 | |
TRC | B626545-100mg |
1-(2-Bromophenyl)-2-phenylethan-1-one |
36081-66-0 | 100mg |
$ 135.00 | 2022-06-07 | ||
Fluorochem | 203739-2g |
2'-Bromo-2-phenylacetophenone |
36081-66-0 | 97% | 2g |
£424.00 | 2022-03-01 | |
Advanced ChemBlocks | P38549-1G |
1-(2-Bromophenyl)-2-phenylethanone |
36081-66-0 | 95% | 1G |
$310 | 2023-09-16 |
1-(2-Bromophenyl)-2-phenylethan-1-one Related Literature
-
Huaqing Duan,Zhong Chen,Li Han,Yulin Feng,Yongming Zhu,Shilin Yang Org. Biomol. Chem. 2015 13 6782
Additional information on 1-(2-Bromophenyl)-2-phenylethan-1-one
Introduction to 1-(2-Bromophenyl)-2-phenylethan-1-one (CAS No. 36081-66-0)
1-(2-Bromophenyl)-2-phenylethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 36081-66-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a brominated phenyl ring and an acetylphenyl group, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural framework makes it a valuable building block for developing novel therapeutic agents targeting diverse biological pathways.
The molecular structure of 1-(2-Bromophenyl)-2-phenylethan-1-one consists of an ethylidene backbone connected to two aromatic rings: a 2-bromophenyl group and a phenyl group. The presence of the bromine atom at the ortho position of the phenyl ring enhances its reactivity, making it amenable to various functionalization strategies such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These attributes have positioned this compound as a key intermediate in the synthesis of complex molecules, including those under investigation for potential therapeutic applications.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity and receptor interactions. 1-(2-Bromophenyl)-2-phenylethan-1-one has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism and signaling. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining structural integrity. Such modifications have led to the discovery of novel compounds with enhanced binding affinity and selectivity towards target enzymes.
Moreover, the compound has found utility in the development of ligands for G protein-coupled receptors (GPCRs), which are integral to numerous physiological processes and are implicated in a wide range of diseases. By leveraging its reactive sites, researchers have synthesized derivatives that exhibit potent activity at specific GPCRs, making them promising candidates for drug development. The ability to fine-tune the electronic and steric properties of 1-(2-Bromophenyl)-2-phenylethan-1-one derivatives allows for the optimization of pharmacokinetic profiles, including solubility, bioavailability, and metabolic stability.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in central nervous system (CNS) drug discovery. Researchers have utilized 1-(2-Bromophenyl)-2-phenylethan-1-one as a scaffold for developing neuroactive compounds that interact with neurotransmitter systems involved in mood regulation, cognition, and pain perception. Structural modifications have led to analogs with improved pharmacological properties, such as reduced side effects and enhanced efficacy. These efforts underscore the compound's versatility as a tool for exploring new therapeutic avenues.
From a synthetic chemistry perspective, 1-(2-Bromophenyl)-2-phenylethan-1-one exemplifies the importance of heterocyclic intermediates in modern drug discovery. Its straightforward synthesis from readily available precursors makes it an attractive choice for industrial-scale production. Additionally, its stability under various reaction conditions ensures compatibility with multiple synthetic protocols, further enhancing its utility as an intermediate. The development of efficient synthetic routes has enabled researchers to access large libraries of derivatives for high-throughput screening (HTS), accelerating the identification of lead compounds.
Recent advancements in computational chemistry have also contributed to the optimization of 1-(2-Bromophenyl)-2-phenylethan-1-one derivatives. Molecular modeling studies have helped predict binding modes and interactions between these compounds and biological targets, guiding rational design efforts. By integrating experimental data with computational predictions, researchers can more effectively tailor molecular structures to achieve desired pharmacological outcomes. This interdisciplinary approach underscores the growing synergy between experimental organic chemistry and computational science in drug development.
The environmental impact of pharmaceutical synthesis has prompted investigations into greener alternatives for producing 1-(2-Bromophenyl)-2-phenylethan-1-one derivatives. Catalytic methods that minimize waste generation and energy consumption are being explored to align with sustainable chemistry principles. Such innovations not only reduce costs but also contribute to environmental conservation by mitigating hazardous byproducts. The adoption of green chemistry practices ensures that future developments in this field remain aligned with global sustainability goals.
In conclusion,1-(2-Bromophenyl)-2-phenylethan-1-one (CAS No. 36081-66-0) represents a cornerstone in modern pharmaceutical research due to its structural versatility and reactivity. Its role as an intermediate in synthesizing biologically active molecules underscores its importance across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance is likely to grow further, driving innovation in drug discovery and synthetic methodologies.
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